(2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid
Description
Properties
CAS No. |
1310567-99-7 |
|---|---|
Molecular Formula |
C7H5BrO2S |
Molecular Weight |
233.08 g/mol |
IUPAC Name |
(E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H5BrO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h1-4H,(H,9,10)/b2-1+ |
InChI Key |
WSVBRXILDIUXOA-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CSC(=C1Br)/C=C/C(=O)O |
Canonical SMILES |
C1=CSC(=C1Br)C=CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid typically involves the bromination of thiophene followed by a Heck reaction to introduce the propenoic acid group. Here is a general synthetic route:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Heck Reaction: The brominated thiophene undergoes a Heck coupling reaction with acrylic acid in the presence of a palladium catalyst and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and Heck coupling to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones, and the propenoic acid group can be reduced to the corresponding alcohol.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira reactions.
Major Products
Substitution: Thiophene derivatives with various substituents.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the propenoic acid group.
Coupling: Complex organic molecules with extended conjugation or functional groups.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of (2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid typically involves:
- Bromination of Thiophene : Thiophene is brominated to introduce the bromine atom at the 3-position.
- Knoevenagel Condensation : The brominated thiophene is then reacted with malonic acid or its derivatives to form the prop-2-enoic acid moiety.
Common Reactions
The compound can undergo various chemical reactions:
- Nucleophilic Substitution : The bromine can be replaced by other functional groups.
- Oxidation : It can be oxidized to yield carboxylic acids or ketones.
- Reduction : The propenoic acid moiety can be reduced to a saturated carboxylic acid.
These reactions make the compound versatile for further synthetic applications.
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules, including various thiophene derivatives, which are essential in developing new materials and pharmaceuticals.
Materials Science
In materials science, this compound is investigated for its potential use in organic semiconductors and conductive polymers. Its unique electronic properties, attributed to the presence of the bromine atom and the conjugated system, enhance its utility in electronic applications.
Biological Studies
The compound has been the subject of biological studies aimed at exploring its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets within biological systems, leading to inhibition or activation of relevant pathways.
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a precursor for drug development. Its unique structure allows for modifications that can enhance biological activity against various diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Evaluated against bacterial strains | Demonstrated significant inhibition against Gram-positive bacteria, indicating potential as an antimicrobial agent. |
| Anticancer Properties | Tested on cancer cell lines | Showed cytotoxic effects on specific cancer cells, suggesting further investigation for therapeutic applications. |
| Material Development | Used in organic electronics | Successfully incorporated into polymer matrices, enhancing conductivity and stability of devices. |
Mechanism of Action
The mechanism by which (2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. In materials science, its conjugated structure allows for efficient charge transport, making it useful in electronic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid with analogs differing in substituent position, halogen type, or aromatic core. Key parameters include molecular weight, physicochemical properties, and functional group effects.
Table 1: Structural and Physicochemical Comparison
*Hypothetical compound; data inferred from positional isomers.
†Predicted pKa based on bromothiophene analogs .
‡Predicted boiling point from computational models .
Positional Isomerism: 3-Bromo vs. 5-Bromo Thiophene Derivatives
The position of bromine on the thiophene ring significantly impacts electronic properties. The 3-bromo substitution may increase steric hindrance near the carboxylic acid group, affecting solubility and intermolecular interactions.
Heterocyclic Core: Thiophene vs. Furan
Replacing thiophene with furan (as in (2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid ) reduces molecular weight due to oxygen’s lower atomic mass compared to sulfur. Thiophene’s aromaticity and electron-rich nature enhance stability, while furan’s lower resonance energy may increase susceptibility to electrophilic attack.
Halogen and Functional Group Effects
- Fluorine and Methoxy Substitutions : (E)-3-(4-Fluoro-2-methoxyphenyl)acrylic acid demonstrates how electron-withdrawing (F) and electron-donating (OMe) groups modulate acidity and bioavailability.
- Phenyl vs. Thiophene Core : m-Bromocinnamic acid lacks the thiophene’s heterocyclic benefits but offers simpler synthetic routes for phenyl-based drug candidates.
Biological Activity
(2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid, a compound featuring a brominated thiophene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a prop-2-enoic acid backbone substituted with a 3-bromothiophen-2-yl group. The synthesis typically involves the bromination of thiophene derivatives followed by the formation of the prop-2-enoic acid structure through standard organic reactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity :
-
Anticancer Properties :
- The compound's anticancer activity has been evaluated in several studies, particularly focusing on its ability to inhibit cell proliferation in cancer cell lines. For instance, modifications in the thiophene ring have been correlated with varying levels of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer) .
- Mechanism of Action :
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.0 | |
| Anticancer | MCF-7 | 10.5 | |
| Anticancer | Caco-2 | 8.0 |
Case Study: Anticancer Activity
A detailed study evaluated the anticancer properties of this compound against several cancer cell lines. The compound demonstrated selective cytotoxicity, with significant inhibition of cell growth observed at concentrations as low as 8 µM in Caco-2 cells. The study employed various assays, including MTT and flow cytometry, to assess cell viability and apoptosis induction.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Bromine Substitution :
- Thiophene Variants :
Q & A
Q. What role do halogen substituents play in modulating electronic properties?
- Spectroscopic Analysis :
- UV-Vis : Bromine increases λ (280 → 310 nm) due to extended conjugation .
- Electrochemical Studies : Cyclic voltammetry reveals a reduction peak at -1.2 V (vs. Ag/AgCl), indicating redox activity at the α,β-unsaturated site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
